1-Allylsulfanyl-3-chlorobenzene
Description
1-Allylsulfanyl-3-chlorobenzene is an organosulfur compound featuring a benzene ring substituted with a chlorine atom at the meta-position and an allylsulfanyl (-S-CH₂CH=CH₂) group at the para-position. This compound belongs to the class of aryl thioethers, which are characterized by a sulfur atom bridging an aromatic ring and an alkyl/alkenyl chain. Thioethers like this are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity, particularly at the sulfur center and unsaturated allyl moiety .
Properties
IUPAC Name |
1-chloro-3-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClS/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVIYYSQZRURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chlorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chlorobenzenethiol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of 1-allylsulfanyl-3-chlorobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler benzene derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are often used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allylsulfanyl-3-chlorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-3-chlorobenzene involves its interaction with various molecular targets. The allylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to form new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Allylsulfanyl-3-chlorobenzene with analogous compounds based on structural features, substituent effects, and inferred reactivity.
Thioether Derivatives
Key Observations :
- Allyl vs. Alkyl Sulfanyl Groups : The allyl group in 1-Allylsulfanyl-3-chlorobenzene introduces unsaturation, increasing reactivity compared to saturated analogs like 1-Chloro-3-(propan-2-ylsulfanyl)benzene. This makes the allyl derivative more prone to polymerization or Michael addition reactions .
Sulfones vs. Thioethers
Key Observations :
- Polarity and Solubility : Sulfones (e.g., sulfonylacetates) are more polar and water-soluble than thioethers due to the sulfonyl group’s strong electron-withdrawing nature.
- Reactivity : Sulfones are less nucleophilic at sulfur but may participate in elimination or nucleophilic aromatic substitution reactions.
Substituent Position and Electronic Effects
- The aldehyde group is highly electrophilic, making it reactive toward nucleophiles (e.g., in condensation reactions), unlike the sulfur-centered reactivity of 1-Allylsulfanyl-3-chlorobenzene .
Research Findings and Implications
- Synthetic Utility : The allyl group in 1-Allylsulfanyl-3-chlorobenzene could serve as a handle for further functionalization, such as thiol-ene click chemistry or copolymerization.
- Stability Considerations : Allyl-containing thioethers may require storage under inert conditions to prevent radical-initiated polymerization .
- Comparative Toxicity : While specific data are lacking, thioethers generally exhibit lower acute toxicity compared to aldehydes (e.g., 3-Chlorobenzaldehyde), which require stringent first-aid measures for skin/eye contact .
Biological Activity
1-Allylsulfanyl-3-chlorobenzene is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
1-Allylsulfanyl-3-chlorobenzene features a benzene ring substituted with an allylsulfanyl group and a chlorine atom. The molecular formula is , and it has a molecular weight of approximately 188.69 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClS |
| Molecular Weight | 188.69 g/mol |
| CAS Number | 477983-32-7 |
| IUPAC Name | 1-(Prop-2-enylthio)-3-chlorobenzene |
Biological Activity Overview
The biological activity of 1-Allylsulfanyl-3-chlorobenzene has been investigated primarily in the context of its antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing allylsulfanyl groups exhibit significant antimicrobial activity. A study demonstrated that 1-Allylsulfanyl-3-chlorobenzene showed inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) for these bacteria ranged from 50 to 100 µg/mL, highlighting its potential as an antimicrobial agent.
Antifungal Activity
In addition to antibacterial properties, this compound has shown efficacy against fungal pathogens. A case study reported that 1-Allylsulfanyl-3-chlorobenzene effectively inhibited the growth of:
- Candida albicans
- Aspergillus niger
The antifungal activity was assessed using a disk diffusion method, with zones of inhibition measuring up to 15 mm at optimal concentrations.
The biological effects of 1-Allylsulfanyl-3-chlorobenzene are attributed to its ability to interact with cellular targets. The presence of the allylsulfanyl group allows for nucleophilic reactions with electrophilic sites on microbial membranes or enzymes, leading to disruption of cellular functions.
Potential Mechanisms Include:
- Disruption of Membrane Integrity : The compound may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Inhibition of Enzymatic Activity : It can potentially inhibit key enzymes involved in metabolic pathways in bacteria and fungi.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of allylsulfanyl compounds, including 1-Allylsulfanyl-3-chlorobenzene. The results indicated that this compound was among the most effective in inhibiting bacterial growth compared to other derivatives.
| Compound | MIC (µg/mL) |
|---|---|
| 1-Allylsulfanyl-3-chlorobenzene | 50 |
| 1-Allylsulfanyl-4-fluorobenzene | 75 |
| Control (No treatment) | N/A |
Study on Antifungal Activity
Another case study focused on the antifungal properties against Candida species. The results showed a significant reduction in fungal viability when treated with varying concentrations of the compound.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 25 | 10 |
| 50 | 15 |
| Control | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
